REACTION_SMILES
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[CH3:1][NH2:2].[NH2:3][c:4]1[n:5][c:6]([O:11][C:12]([F:13])([F:14])[F:15])[n:7][c:8]([F:10])[n:9]1.[O:16]1[CH2:17][CH2:18][CH2:19][CH2:20]1>>[CH3:1][NH:2][c:8]1[n:7][c:6]([O:11][C:12]([F:13])([F:14])[F:15])[n:5][c:4]([NH2:3])[n:9]1
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Name
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Type
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product
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Smiles
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CNc1nc(N)nc(OC(F)(F)F)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |